molecular formula C10H15NO2S B592534 Ethyl 2-(tert-butyl)thiazole-4-carboxylate CAS No. 1197010-34-6

Ethyl 2-(tert-butyl)thiazole-4-carboxylate

Cat. No. B592534
M. Wt: 213.295
InChI Key: OFCIFKZCZOSPCI-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

Ethyl 3-bromo-2-oxopropanoate (6.20 mL, 49.40 mmol) was added very carefully to a stirred solution of 2,2-dimethylpropanethioamide (5.79 g, 49.40 mmol) in ethanol (60 mL). The solution was then heated under reflux for 16 h. After cooling, the reaction mixture was diluted with EtOAc, washed with saturated aqueous sodium bicarbonate solution and evaporated in vacuo. Purification by silica gel chromatography (Biotage, 100 g) eluting with EtOAc: iso-hexane, 1:10 gave the sub-title compound as a yellow oil. Yield: 6.56 g
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:10][C:11]([CH3:16])([CH3:15])[C:12](=[S:14])[NH2:13]>C(O)C.CCOC(C)=O>[CH3:10][CH2:11][CH2:12][CH:3]([CH3:2])[CH3:4].[C:11]([C:12]1[S:14][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:13]=1)([CH3:16])([CH3:15])[CH3:10]

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
5.79 g
Type
reactant
Smiles
CC(C(N)=S)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (Biotage, 100 g)
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
C(C)(C)(C)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.